

biological activity of 6-Fluoro-4-methylnicotinic acid derivatives

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Compound of Interest

Compound Name: 6-Fluoro-4-methylnicotinic acid

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An In-depth Technical Guide to the Biological Activity of **6-Fluoro-4-methylnicotinic Acid** Derivatives

Authored by a Senior Application Scientist Foreword: The Strategic Role of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), represents a privileged scaffold due to its versatile chemical reactivity and presence in numerous bioactive molecules. The strategic introduction of a fluorine atom onto this scaffold, as seen in **6-Fluoro-4-methylnicotinic acid**, significantly enhances its therapeutic potential. Fluorine's unique properties—high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^[1] This guide explores the substantiated and hypothesized biological activities of derivatives stemming from the **6-Fluoro-4-methylnicotinic acid** core, providing a technical framework for researchers engaged in their synthesis and evaluation.

Anticipated Biological Activities: An Evidence-Based Projection

While direct studies on **6-Fluoro-4-methylnicotinic acid** derivatives are emerging, a robust body of evidence from structurally related nicotinic acid and fluoroquinolone analogues allows for well-founded projections of their biological potential. This scaffold serves as a versatile building block for active pharmaceutical ingredients (APIs) with diverse applications.[2]

Anticancer Potential

The most promising therapeutic avenue for these derivatives lies in oncology. Research on analogous nicotinic acid amides and flavonoid-based structures points toward significant antiproliferative and cytotoxic activities against various cancer cell lines.

- **VEGFR-2 Inhibition:** Novel nicotinic acid derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. One such derivative, compound 5c, exhibited an IC_{50} value of 0.068 μ M for VEGFR-2 inhibition, inducing apoptosis by increasing caspase-3 levels.[3] This suggests that **6-Fluoro-4-methylnicotinic acid** derivatives could be engineered to target tumor vascularization.
- **PI3K/AKT Pathway Modulation:** The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Flavonoid-based amide derivatives, which share structural motifs with nicotinic acid derivatives, have been shown to down-regulate the expression of p-PI3K and p-AKT, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells.[4]
- **HDAC and Tubulin Inhibition:** Certain amide derivatives have shown dual inhibitory activity against histone deacetylase (HDAC) and tubulin polymerization.[5] This dual-action mechanism can lead to potent cytotoxicity, cell cycle arrest at the G2/M phase, and induction of apoptosis.[5][6]
- **Induction of Apoptosis:** A common mechanistic thread is the ability of these compounds to induce programmed cell death. This is often confirmed through Annexin V assays and is linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4][7]

Antimicrobial Activity

The presence of a fluorinated pyridine core is a hallmark of the highly successful fluoroquinolone class of antibiotics.[1][8] These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]

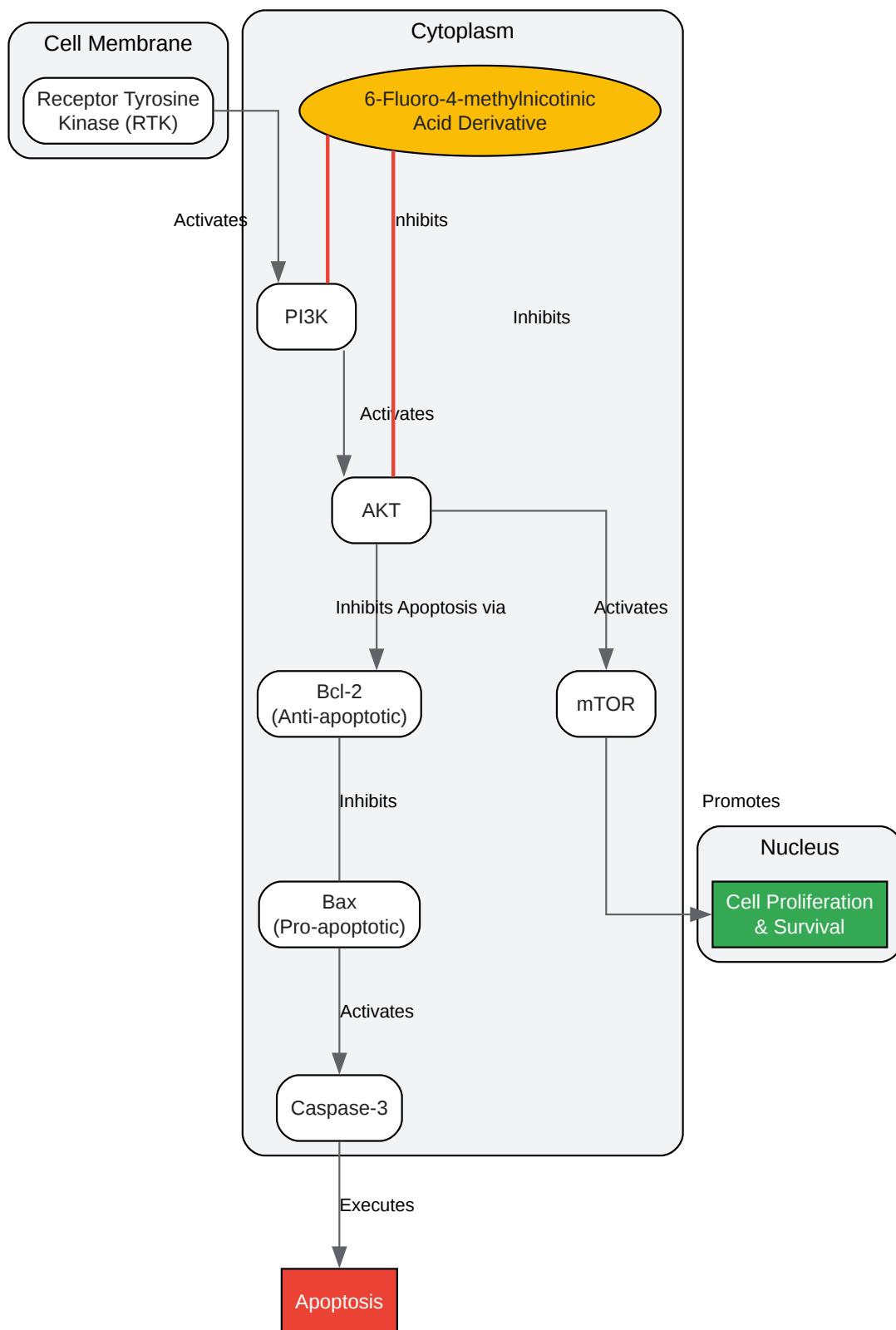
It is plausible that derivatives of **6-Fluoro-4-methylnicotinic acid** could be synthesized to mimic the pharmacophore of fluoroquinolones, conferring antibacterial activity. Studies on related fluoroquinolone derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[8][9][10][11] The nature of the substituent at the C-7 position of the quinolone ring is critical for the spectrum and potency of antibacterial activity.[9]

Additional Therapeutic and Diagnostic Applications

- Antioxidant Activity: Some nicotinic acid derivatives exhibit dual cytotoxic and antioxidant properties, capable of elevating superoxide dismutase (SOD) levels, which helps mitigate oxidative stress.[3]
- PET Imaging: The 6-fluoronicotinic acid core is a valuable scaffold for synthesizing radiotracers for Positron Emission Tomography (PET) imaging.[2] This allows for non-invasive visualization and quantification of biological processes, aiding in early disease detection and monitoring treatment response.

Hypothesized Mechanism of Action: Targeting Oncogenic Pathways

Based on evidence from related compounds, a primary anticancer mechanism for **6-Fluoro-4-methylnicotinic acid** derivatives likely involves the inhibition of critical cell signaling pathways. The diagram below illustrates a hypothesized mechanism targeting the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.



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Caption: Hypothesized inhibition of the PI3K/AKT pathway by a derivative.

Core Experimental Protocols for Activity Validation

To empirically validate the biological activities of novel **6-Fluoro-4-methylnicotinic acid** derivatives, a tiered screening approach is necessary. The following protocols represent self-validating systems for assessing cytotoxicity and antimicrobial efficacy.

General Experimental Workflow

The logical flow from initial synthesis to preliminary biological evaluation is critical for efficient drug discovery.

Caption: A streamlined workflow for evaluating novel chemical entities.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines a compound's concentration-dependent toxicity against cancer cell lines. The causality is based on the principle that viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT into a purple formazan product.

Objective: To determine the IC_{50} (concentration inhibiting 50% of cell growth) value.

Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., MDA-MB-231, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the test derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plates for 48-72 hours. The duration is critical to observe significant antiproliferative effects.^[4]
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method establishes the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Objective: To quantify the antimicrobial potency of the derivatives.

Methodology:

- Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., *S. aureus*, *E. coli*) equivalent to a 0.5 McFarland standard.
- Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton Broth.
- Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).[\[10\]](#)

Data Summary: Biological Activities of Nicotinic Acid Analogues

The following table summarizes the reported cytotoxic activities of various nicotinic acid derivatives and related compounds, providing a benchmark for evaluating new molecules derived from **6-Fluoro-4-methylnicotinic acid**.

Compound Class/Name	Target Cell Line	Biological Activity	IC ₅₀ Value (μM)	Reference
Nicotinic Acid Derivative (5c)	HCT-15 / PC-3	Cytotoxicity / VEGFR-2 Inhibition	Not specified / 0.068	[3]
Amide-based TMP Moiety (6a)	HepG2	Cytotoxicity / HDAC-Tubulin Inhibition	0.65	[5]
Amide-based TMP Moiety (6b)	HepG2	Cytotoxicity	0.92	[5]
Flavonoid-Amide (7t)	MDA-MB-231	Cytotoxicity (PI3K/AKT Pathway)	1.76	[4]
Flavonoid-Amide (7u)	MDA-MB-231	Cytotoxicity	2.49	[4]
2,5-DKP Derivative (11)	A549 / Hela	Cytotoxicity	1.2 / 0.7	[6]

Conclusion and Future Directions

The **6-Fluoro-4-methylnicotinic acid** scaffold is a highly promising starting point for the development of novel therapeutic agents. Based on extensive data from analogous structures, its derivatives are predicted to possess significant anticancer and antimicrobial properties. The strategic placement of the fluoro and methyl groups provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity.

Future research should focus on synthesizing a diverse library of derivatives, particularly amides and other heterocyclic conjugates, to explore structure-activity relationships systematically. Mechanistic studies should then be prioritized for the most potent compounds to validate their molecular targets, such as VEGFR-2, PI3K, or bacterial gyrase. Ultimately, these efforts could lead to the identification of lead candidates with superior efficacy and safety profiles for clinical development.

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